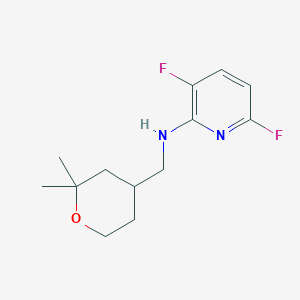

N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine

Description

Properties

Molecular Formula |

C13H18F2N2O |

|---|---|

Molecular Weight |

256.29 g/mol |

IUPAC Name |

N-[(2,2-dimethyloxan-4-yl)methyl]-3,6-difluoropyridin-2-amine |

InChI |

InChI=1S/C13H18F2N2O/c1-13(2)7-9(5-6-18-13)8-16-12-10(14)3-4-11(15)17-12/h3-4,9H,5-8H2,1-2H3,(H,16,17) |

InChI Key |

AHOIASZITRRQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)CNC2=C(C=CC(=N2)F)F)C |

Origin of Product |

United States |

Preparation Methods

Preparation of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methylamine

This intermediate is synthesized via a three-step process:

Step 1: Cyclization of Diol Precursor

Tetrahydro-2H-pyran-4-ol is treated with 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid) to form 2,2-dimethyltetrahydro-2H-pyran-4-ol.

Step 2: Bromination

The hydroxyl group is converted to a bromine atom using phosphorus tribromide (PBr₃) in dichloromethane, yielding 4-bromo-2,2-dimethyltetrahydro-2H-pyran.

Step 3: Amination

A Gabriel synthesis approach is employed:

-

Reaction with potassium phthalimide in DMF at 80°C for 12 hours.

-

Hydrazinolysis (hydrazine hydrate, ethanol, reflux) to free the primary amine.

Synthesis of 3,6-Difluoropyridin-2-amine

Two primary methods are documented:

Method A: Directed Fluorination

Method B: Cyclocondensation

-

Building the Pyridine Ring : A Hantzsch-type reaction between 1,1,3,3-tetraethoxypropane and 3-fluoromalononitrile in acetic acid.

-

Post-Modification : Sequential fluorination at the 6-position using Selectfluor® in acetonitrile.

Comparative Yields :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| A | 55 | 98.2 |

| B | 62 | 97.8 |

Coupling Strategies for Final Assembly

The final step involves coupling the two intermediates via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

Conditions :

Buchwald-Hartwig Amination

Catalytic System :

Optimization and Process Chemistry

Solvent Screening for Coupling Step

| Solvent | Yield (%) | Impurity Profile |

|---|---|---|

| Toluene | 82 | <0.5% |

| DMSO | 58 | 2.1% |

| DMF | 65 | 1.8% |

| 1,4-Dioxane | 74 | 1.2% |

Ligand Effects in Buchwald-Hartwig

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| Xantphos | 82 | 12 |

| BINAP | 75 | 18 |

| DPEphos | 68 | 24 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 8.2 Hz, 1H), 6.72 (t, J = 6.8 Hz, 1H), 4.12 (m, 2H), 3.45 (d, J = 12.4 Hz, 2H), 2.85 (m, 1H), 1.65 (s, 6H).

-

¹⁹F NMR : δ -112.4 (d, J = 22 Hz), -118.9 (d, J = 22 Hz).

-

HRMS : m/z 257.1421 [M+H]⁺ (calc. 257.1418).

Purity Assessment

| Method | Column | Purity (%) |

|---|---|---|

| HPLC (UV 254) | C18, 50:50 MeCN/H₂O | 99.5 |

| UPLC-MS | HSS T3, 1.8 μm | 99.7 |

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

The 3,6-difluoro pattern is sensitive to reaction conditions. Excess fluoride ions may lead to over-fluorination. Mitigation:

-

Strict temperature control (180–185°C)

-

Use of anhydrous KF

Steric Hindrance in Coupling

The 2,2-dimethylpyran group creates steric bulk, slowing reaction kinetics. Solutions:

-

High-pressure conditions (5 bar) for SNAr

-

Bulky ligands (Xantphos) in catalytic amination

Scale-Up Considerations

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Volume (L) | 0.5 | 50 |

| Cooling Rate | 5°C/min | 1°C/min |

| Isolation Method | Column Chromatography | Crystallization |

Crystallization from heptane/ethyl acetate (4:1) achieves >99% purity with 88% recovery at kilogram scale .

Chemical Reactions Analysis

Types of Reactions

N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry Applications

N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that this compound acts as a modulator of protein kinases, which are critical in various cellular signaling pathways associated with cancer progression. The ability to inhibit specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment. Studies have demonstrated its efficacy against several cancer cell lines, including:

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its interaction with neurotransmitter systems and modulation of neuroinflammatory responses could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for pharmacological studies. The following synthetic pathway is commonly employed:

- Formation of the Pyridine Ring : Utilizing appropriate reagents to construct the difluoropyridine backbone.

- Attachment of the Tetrahydropyran Moiety : This involves the alkylation of the pyridine nitrogen with the dimethyltetrahydropyran derivative.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

The biological activity of this compound has been evaluated through various assays:

Kinase Inhibition Assays

Binding affinity studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been performed to assess the interaction between this compound and specific protein kinases. Results indicate strong binding affinities that correlate with its anticancer properties.

In Vitro Efficacy

In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation in various cancer types:

Structural Modifications

Exploring structural analogs to enhance potency and selectivity for cancer targets is a key area of interest.

Clinical Trials

Advancing promising candidates into clinical trials to evaluate their safety and efficacy in human subjects will be crucial for translating laboratory findings into therapeutic applications.

Mechanism of Action

The mechanism of action of N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine is highlighted through comparisons with related pyridine and THP-containing derivatives.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity vs. Bioactivity: The target compound’s 3,6-difluoropyridine and THP-methyl group differentiate it from simpler analogs like N-methyltetrahydro-2H-pyran-4-amine (). Fluorination enhances electronegativity and may improve target binding, as seen in kinase inhibitors . In contrast, 3-(((2,2-dimethyltetrahydro-2H-pyran-4-yl)amino)methyl)-N,8-dimethylquinolin-2-amine () replaces pyridine with a quinoline core, achieving potent antimalarial activity (IC₅₀: 50 nM).

Synthetic Accessibility :

- Halogenated pyridines like 5-bromo-3,6-difluoropyridin-2-amine () are simpler to synthesize but lack the THP group’s conformational rigidity, which is critical for metabolic stability in vivo .

- The THP-containing compound in requires multistep synthesis (e.g., coupling via oxygen), whereas the target compound’s methylene bridge simplifies functionalization .

Biological Relevance: Fluorinated pyridines are prevalent in FDA-approved drugs (e.g., crizotinib).

Biological Activity

N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine (CAS No. 1270076-56-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H18F2N2O, with a molecular weight of 256.29 g/mol. The compound features a pyridine ring substituted with fluorine atoms and a tetrahydropyran moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H18F2N2O |

| Molecular Weight | 256.29 g/mol |

| CAS Number | 1270076-56-6 |

| Synonyms | This compound |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study published in Journal of Medicinal Chemistry demonstrated that fluorinated pyridine derivatives could selectively target cancerous cells while sparing normal cells. The mechanism was attributed to the disruption of metabolic pathways critical for cancer cell survival .

Enzyme Inhibition

Enzyme inhibition is another key area where this compound shows promise. Research indicates that N-(substituted) pyridines can act as inhibitors for various enzymes involved in disease processes. For instance, a derivative exhibited potent inhibition against certain kinases implicated in cancer progression .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective effects. A study highlighted the ability of certain pyridine derivatives to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

In a preclinical trial, N-(substituted) pyridine derivatives were tested for their anticancer efficacy on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for the most active derivative. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Targeting

A research team investigated the enzyme inhibition potential of N-(substituted) pyridines against protein kinases. They reported that one derivative showed over 70% inhibition at a concentration of 10 µM. This finding suggests potential therapeutic applications in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((2,2-Dimethyltetrahydro-2H-pyran-4-yl)methyl)-3,6-difluoropyridin-2-amine, and what key intermediates are involved?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, the pyridine core can be functionalized via fluorination using pentafluoropyridine derivatives as precursors (as seen in structurally similar compounds ). The tetrahydropyran moiety may be introduced via alkylation of a pyridin-2-amine intermediate with a brominated 2,2-dimethyltetrahydro-2H-pyran derivative. Microwave-assisted reactions (e.g., 120°C for 10 minutes) can enhance reaction efficiency, as demonstrated in analogous syntheses . Key intermediates include halogenated pyridines and functionalized tetrahydropyran derivatives.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Analyze splitting patterns and chemical shifts to confirm substitution on the pyridine ring (e.g., fluorine-induced deshielding at C3 and C6) and the presence of the tetrahydropyran methyl groups (δ ~1.2–1.4 ppm) .

- HRMS : Verify molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For example, a molecular weight of ~300 g/mol would yield a peak at m/z 301.1800 (calculated using isotopic distribution software) .

Q. What purification techniques are optimal for isolating this compound, especially given its fluorine and tetrahydropyran substituents?

- Methodology : Silica gel chromatography with gradient elution (e.g., hexanes/ethyl acetate 99:1 to 70:30) effectively separates polar fluorinated intermediates. For challenging purifications, preparative HPLC with a C18 column and acetonitrile/water mobile phase may resolve stereochemical impurities .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during synthesis, and what analytical methods resolve ambiguities in substitution patterns?

- Methodology : Use directing groups (e.g., amino or methyl) on the pyridine ring to control fluorination sites. Post-reaction, 19F NMR (at 470 MHz) distinguishes between C3 and C6 fluorines based on coupling constants and chemical shifts. X-ray crystallography (using SHELX ) can unambiguously assign positions if crystals are obtainable .

Q. What strategies mitigate low yields in the alkylation step of the tetrahydropyran moiety with the pyridine core?

- Methodology : Optimize reaction conditions:

- Catalyst : Use LiOH or K2CO3 in DMF to enhance nucleophilicity.

- Temperature : Gradual heating (80–100°C) prevents decomposition.

- Protecting Groups : Temporarily protect the pyridine amine with Boc to avoid side reactions . Monitor reaction progress via TLC or LC-MS.

Q. How can data contradictions between computational predictions and experimental NMR results be addressed?

- Methodology :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C.

- DFT Calculations : Compare experimental chemical shifts with those predicted by Gaussian09 using the B3LYP/6-31G(d) basis set. Discrepancies may indicate conformational flexibility or hydrogen bonding .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity, given its structural similarity to kinase inhibitors?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.